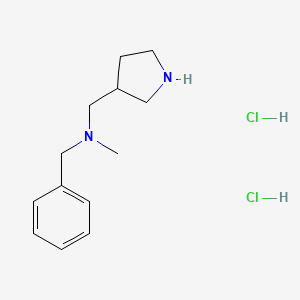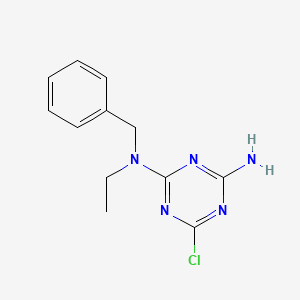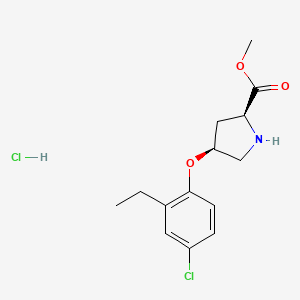
n-Methyl-n-(2-piperidinylmethyl)-1-butanamine dihydrochloride
Overview
Description
N-Methyl-n-(2-piperidinylmethyl)-1-butanamine dihydrochloride (NMPB-DHC) is an organic compound belonging to the class of piperidine derivatives. It is a white solid that is soluble in water and ethanol, and has a melting point of 146-148°C. NMPB-DHC is used in a variety of applications, including as a reagent in organic synthesis, as an analytical tool, and as a laboratory reagent in the study of biochemical and physiological effects.
Scientific Research Applications
1. Neuropharmacological Studies
n-Methyl-n-(2-piperidinylmethyl)-1-butanamine dihydrochloride has been studied for its potential impact on neuroreceptors, particularly in the context of mood and anxiety disorders. For instance, 5-Hydroxytryptamine1A (5-HT(1A)) receptors are implicated in the pathophysiology of anxiety and depression, and compounds targeting these receptors are in clinical development. The compound DU 125530, which is structurally related to n-Methyl-n-(2-piperidinylmethyl)-1-butanamine dihydrochloride, demonstrated significant human brain 5-HT(1A) receptor occupancy, suggesting potential applications in the treatment of anxiety and mood disorders. This receptor occupancy was assessed using Positron Emission Tomography (PET) and was found to correlate significantly with plasma levels of the compound (Rabiner et al., 2002).
2. Drug Metabolism and Pharmacokinetics
The compound's analogs have been extensively studied for their pharmacokinetic properties, involving the study of drug absorption, distribution, metabolism, and excretion (ADME). For instance, N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) is an orexin 1 and 2 receptor antagonist studied for insomnia treatment. The detailed metabolism of this compound, including its principal circulating components and metabolites, has been elucidated, highlighting the compound's extensive metabolism and the principal routes involved, which can offer insights into the metabolic pathways of n-Methyl-n-(2-piperidinylmethyl)-1-butanamine dihydrochloride (Renzulli et al., 2011).
3. Implications in Neurological Disorders
Related compounds have been linked to neurological disorders such as Parkinsonism, as evidenced in the case of MPTP, which causes severe parkinsonian symptoms due to its selective damage to cells in the substantia nigra. This association underscores the importance of understanding the neurotoxic potential and neurological impact of similar compounds, including n-Methyl-n-(2-piperidinylmethyl)-1-butanamine dihydrochloride (Langston et al., 1983).
properties
IUPAC Name |
N-methyl-N-(piperidin-2-ylmethyl)butan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2.2ClH/c1-3-4-9-13(2)10-11-7-5-6-8-12-11;;/h11-12H,3-10H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUKZXVWCHBUCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1CCCCN1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-Methyl-n-(2-piperidinylmethyl)-1-butanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![n-[2-(2-Piperidinyl)ethyl]-n-propyl-1-propanamine dihydrochloride](/img/structure/B1424691.png)







![1-Methyl-4-[2-(3-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1424705.png)
![n-Ethyl-n-[2-(3-piperidinyl)ethyl]cyclohexanamine dihydrochloride](/img/structure/B1424706.png)
![4-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1424708.png)
![4-[(2-Chloro-4-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1424711.png)
